molecular formula C16H16N4O3S B10872062 Ethyl 4-({[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}amino)benzoate

Ethyl 4-({[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}amino)benzoate

Cat. No.: B10872062
M. Wt: 344.4 g/mol
InChI Key: HYUQYZFLEVHHEW-UHFFFAOYSA-N
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Description

ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridylcarbonyl group, a hydrazino group, and a carbothioyl group attached to an ethyl benzoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-pyridylcarbonyl chloride: This is achieved by reacting 4-pyridinecarboxylic acid with thionyl chloride under reflux conditions.

    Formation of hydrazide: The 4-pyridylcarbonyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Coupling with ethyl 4-aminobenzoate: The hydrazide is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylcarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or sulfoxides.

    Reduction: Formation of reduced hydrazino derivatives.

    Substitution: Formation of substituted derivatives at the pyridylcarbonyl group.

Scientific Research Applications

ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The pyridylcarbonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazino and carbothioyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-({[2-(2-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE
  • ETHYL 4-({[2-(2-THIENYLACETYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE

Uniqueness

ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of the 4-pyridylcarbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of ETHYL 4-({[2-(4-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 4-[(pyridine-4-carbonylamino)carbamothioylamino]benzoate

InChI

InChI=1S/C16H16N4O3S/c1-2-23-15(22)12-3-5-13(6-4-12)18-16(24)20-19-14(21)11-7-9-17-10-8-11/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,24)

InChI Key

HYUQYZFLEVHHEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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